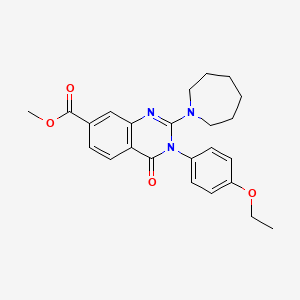

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Descripción

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a dihydroquinazolin-4-one core substituted with an azepane (7-membered cyclic amine), a 4-ethoxyphenyl group, and a methyl ester at position 5. Key functional groups, such as the ethoxyphenyl moiety and azepane ring, likely influence its physicochemical properties (e.g., solubility, lipophilicity) and binding interactions with biological targets .

Propiedades

IUPAC Name |

methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-3-31-19-11-9-18(10-12-19)27-22(28)20-13-8-17(23(29)30-2)16-21(20)25-24(27)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTDFOFMXWPINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known by its compound ID M124-0259, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1251582-61-2 |

The compound features a quinazoline core which is known for various biological activities, including anti-inflammatory and analgesic properties.

Antinociceptive Effects

Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of compounds similar to methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. For instance, research on related azepane derivatives has demonstrated their effectiveness in targeting cannabinoid receptors, particularly CB2, which are implicated in pain modulation without the psychoactive side effects associated with CB1 receptor activation . The selectivity of these compounds for CB2 suggests a promising therapeutic avenue for inflammatory pain management.

Structure-Activity Relationship (SAR)

The structure of methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate allows for modifications that can enhance its biological efficacy. Research into related compounds has shown that variations in the substituents on the azepane and quinazoline rings can significantly influence their potency and selectivity for specific biological targets .

Study on Analgesic Activity

A notable case study involved evaluating the analgesic properties of a series of quinazoline derivatives in rodent models. The study indicated that modifications to the azepane moiety could enhance antinociceptive activity while reducing side effects. Specifically, compounds exhibiting higher affinity for CB2 receptors showed significant pain relief in inflammatory pain models .

Pharmacokinetic Profile

Pharmacokinetic studies have revealed that methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibits favorable absorption and distribution characteristics. The compound demonstrated a half-life conducive to therapeutic use, suggesting potential for further development as a pharmacological agent .

Aplicaciones Científicas De Investigación

The compound has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of quinazoline compounds often exhibit significant antimicrobial activity against various strains of bacteria and fungi. The following table summarizes findings from relevant studies:

These results suggest that methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate may serve as a lead compound for developing new antimicrobial agents.

Synthesis and Optimization

The synthesis of methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step synthetic pathways that integrate various reagents and conditions to optimize yield and purity. Research indicates that modifications to the azepane ring or ethoxy group can enhance biological activity.

Case Studies

- Antimicrobial Efficacy : In a study conducted by Garudacharia et al., the synthesized quinazoline derivatives were evaluated for their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study concluded that certain derivatives displayed promising activity, indicating potential for further development as therapeutic agents .

- Structure-Activity Relationship (SAR) : Another study explored the SAR of quinazoline derivatives, revealing that electron-withdrawing groups at specific positions significantly enhanced antibacterial activity. This insight could guide future modifications to methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate to improve efficacy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous quinazoline derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance. Data are derived from peer-reviewed literature and structural analogs in the provided evidence.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl analog (), as ethoxy groups are less prone to demethylation .

- The azepane ring (7-membered) in the target compound could improve binding flexibility vs. smaller cyclic amines (e.g., piperidine), though this may reduce target specificity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (similar to ’s method for 4l), but the azepane substituent may require specialized amine precursors or cyclization steps .

Quinazolin-4-one derivatives are known kinase inhibitors; the azepane group may modulate ATP-binding pocket interactions .

Q & A

Q. Methodological Considerations :

- Catalyst optimization (e.g., Pd/C, PdCl₂(PPh₃)₂) and ligand selection (e.g., PCy₃) improve yield .

- Solvent systems (e.g., dioxane-water) and base choice (e.g., K₂CO₃) influence reaction efficiency .

How can the molecular structure of this compound be validated experimentally?

Basic Research Question

Structural confirmation requires complementary spectroscopic and crystallographic techniques:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons, azepane methylene groups) and confirms substitution patterns .

- X-ray crystallography : Resolves bond angles (e.g., C10–C11–H11A ≈ 109.6°) and dihedral angles in the quinazoline core, critical for verifying stereoelectronic effects .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) .

Advanced Tip : Use DFT calculations to predict spectroscopic signatures and compare with experimental data for unresolved stereochemical ambiguities .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Advanced Research Question

Challenges :

- Low solubility in aqueous buffers due to the lipophilic azepane and ethoxyphenyl groups.

- Matrix interference in HPLC/MS from endogenous biomolecules.

Q. Solutions :

- Chromatographic optimization : Use high-resolution reverse-phase columns (e.g., Chromolith®) with gradient elution (acetonitrile/water + 0.1% formic acid) to enhance peak separation .

- Sample preparation : Protein precipitation with cold acetonitrile or solid-phase extraction (SPE) reduces matrix effects .

- Detection : Electrospray ionization (ESI)-MS in positive ion mode improves sensitivity for the protonated molecular ion [M+H]⁺ .

How can researchers optimize low yields in the palladium-catalyzed reductive cyclization step?

Advanced Research Question

Low yields often stem from incomplete CO release or catalyst deactivation. Strategies include:

- CO surrogates : Replace gaseous CO with formic acid derivatives (e.g., ammonium formate) for safer, controlled CO generation .

- Catalyst loading : Increase Pd/C or Pd(OAc)₂ to 5–10 mol% while maintaining low ligand ratios (e.g., PPh₃ at 2 mol%) .

- Temperature control : Optimize reflux conditions (e.g., 100°C in toluene) to balance reaction rate and side-product formation .

Data-Driven Approach : Design of Experiments (DoE) can model interactions between catalyst loading, temperature, and solvent polarity .

What computational methods predict the compound’s reactivity in biological systems?

Advanced Research Question

- Docking studies : Use AutoDock Vina to simulate binding to targets like soluble epoxide hydrolase (sEH), leveraging the quinazoline core’s affinity for hydrophobic pockets .

- MD simulations : GROMACS-based simulations assess stability in lipid bilayers, critical for evaluating blood-brain barrier permeability .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

How do conflicting spectral data (e.g., NMR vs. XRD) for this compound arise, and how should they be resolved?

Advanced Research Question

Causes :

Q. Resolution :

- Variable-temperature NMR (VT-NMR) identifies temperature-dependent splitting .

- Compare XRD bond distances (e.g., C–N = 1.34 Å) with DFT-optimized geometries to validate solution-state conformers .

What strategies assess the compound’s metabolic stability in preclinical studies?

Advanced Research Question

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .

- Metabolite identification : High-resolution LC-HRMS detects hydroxylation (e.g., ethoxyphenyl → hydroxyphenyl) or N-demethylation products .

- CYP inhibition screening : Fluorescence-based assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.